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Compound Name: 2'-lodo-6"-methoxyacetophenone
CAS No.: 380225-69-4
Cat. No.: B3041826
- 7

Executive Summary

2-lodo-6-methoxyacetophenone (CAS: 380225-69-4) is a highly functionalized aromatic ketone
serving as a critical intermediate in organic synthesis and medicinal chemistry. Characterized
by its 1,2,6-trisubstituted benzene ring, this compound features an acetyl group flanked by an
iodine atom (ortho) and a methoxy group (ortho’). This steric arrangement makes it a valuable
scaffold for constructing complex heterocycles, particularly through transition-metal-catalyzed
cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings).

This guide details the molecular specifications, validated synthetic pathways, and experimental
protocols required for the reliable production and utilization of 2-iodo-6-methoxyacetophenone
in drug development workflows.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6]

The precise molecular weight and formula are derived from the atomic composition of the 1-(2-
iodo-6-methoxyphenyl)ethanone structure.

Table 1: Physicochemical Specifications
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Property Value Notes

1-(2-iodo-6- )
IUPAC Name Systematic nomenclature
methoxyphenyl)ethanone

2'-lodo-6'- ) o
Common Name Denotes ring substitution
methoxyacetophenone
CAS Number 380225-69-4 Verified Registry Number
Carbon (9), Hydrogen (9),
Molecular Formula CoHolO2 ]
lodine (1), Oxygen (2)
_ Monoisotopic Mass: 275.96
Molecular Weight 276.07 g/mol
g/mol
) ) ) ) Typical for ortho-disubstituted
Physical State Solid / Low-melting Solid
acetophenones
N Lipophilic; sparingly soluble in
Solubility DCM, EtOAc, THF, Toluene
water
LogP (Predicted) ~25-3.0 Moderate lipophilicity

Synthetic Pathways & Experimental Protocols
Retrosynthetic Analysis

Direct iodination of 2'-methoxyacetophenone is often non-selective, yielding mixtures of para-
and ortho-isomers. The most reliable route utilizes 2'-hydroxy-6'-methoxyacetophenone (CAS
703-23-1) as a starting material. This natural product derivative allows for the precise
installation of the iodine atom via activation of the phenolic hydroxyl group.

Primary Synthesis Route: Triflate Displacement

This two-step protocol ensures regioselectivity and high yields.

Step 1: Activation (Triflation)

Conversion of the phenol to an aryl triflate (a pseudohalogen) to create a reactive electrophile.

* Reagents: Trifluoromethanesulfonic anhydride (Tf20), Pyridine, DCM.
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e Mechanism: Nucleophilic attack of the phenoxide on the sulfur of Tf20.

Step 2: lodination (Sandmeyer-type or Transition Metal Catalyzed)

Displacement of the triflate group with iodide.
o Reagents: Sodium lodide (Nal), Copper(l) lodide (Cul), Ligand (e.g., diamine), Dioxane.

e Mechanism: Cu-catalyzed aromatic Finkelstein reaction.

Reaction Workflow Diagram
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Figure 1: Step-wise synthesis of 2-iodo-6-methoxyacetophenone from commercially available
precursors.

Detailed Experimental Protocol
Protocol A: Synthesis of 2'-Trifloxy-6'-
methoxyacetophenone

e Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and
nitrogen inlet.

» Dissolution: Dissolve 2'-hydroxy-6'-methoxyacetophenone (1.66 g, 10.0 mmol) in anhydrous
Dichloromethane (DCM) (50 mL).

o Base Addition: Add Pyridine (2.4 mL, 30.0 mmol) and cool the mixture to 0°C in an ice bath.

 Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf20) (2.0 mL, 12.0 mmol)
over 15 minutes. The solution typically turns dark.

e Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.
Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting phenol.
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e Workup: Quench with saturated NaHCOs solution. Extract with DCM (3 x 30 mL). Wash
combined organics with 1M HCI (to remove pyridine), water, and brine.

 Purification: Dry over MgSOa, concentrate, and purify via flash chromatography (SiOz, 10-
20% EtOAc/Hexane).

o Expected Yield: 90-95% (Pale yellow oil/solid).[1]

Protocol B: Conversion to 2'-lodo-6'-
methoxyacetophenone

e Setup: In a glovebox or under strict Argon flow, charge a pressure tube with the Triflate
intermediate (2.98 g, 10.0 mmol), Sodium lodide (Nal) (3.0 g, 20.0 mmol), and Copper(l)
lodide (Cul) (190 mg, 1.0 mmol, 10 mol%).

¢ Ligand/Solvent: Add N,N'-Dimethylethylenediamine (DMEDA) (0.22 mL, 2.0 mmol) and
anhydrous 1,4-Dioxane (20 mL).

¢ Reaction: Seal the tube and heat to 110°C for 12-24 hours. The mixture will become a
suspension.

o Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic
salts.

» Purification: Concentrate the filtrate. Purify via column chromatography (Gradient: 5% to
15% EtOAc in Hexanes).

o Target:2'-lodo-6'-methoxyacetophenone.

o Validation: *H NMR (CDCIs) should show two doublets and one triplet (aromatic region), a
methoxy singlet (~3.8 ppm), and an acetyl singlet (~2.5 ppm).

Applications in Drug Discovery

The 2-iodo-6-methoxyacetophenone scaffold is a "privileged structure” precursor due to its
ability to undergo cyclization reactions.
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Heterocycle Construction

o Benzofurans: Reaction with internal alkynes via Sonogashira coupling followed by
demethylative cyclization yields 4-substituted benzofurans.

 Isoquinolines: Condensation with amines followed by Pd-catalyzed cyclization.

 Indoles: Buchwald-Hartwig amination with primary amines followed by intramolecular
condensation.

Mechanistic Pathway: Sonogashira Cyclization
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Figure 2: Divergent synthesis of heterocycles from the 2-iodo scaffold.

Safety & Handling
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e Hazards: As an aryl iodide and ketone, treat as an irritant. The triflate intermediate is
moisture-sensitive. Tf20 is corrosive and reacts violently with water.

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive (iodides
can degrade over time, liberating I2).

» Disposal: Halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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